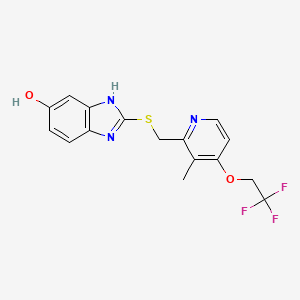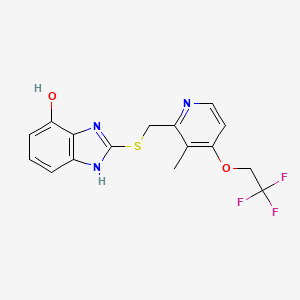
2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is a complex organic compound that features a unique combination of a brominated triazole ring and a naphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves multiple steps One common approach starts with the bromination of a naphthalene derivative, followed by the formation of the triazole ring through a cyclization reactionSpecific reaction conditions, such as the use of TMSBr as an acid-promoter, can facilitate the cyclization process and improve yields .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and cyclization steps, as well as the development of efficient purification techniques to isolate the final product.
化学反应分析
Types of Reactions
2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to alter the oxidation state of the sulfur atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a wide range of functionalized derivatives.
科学研究应用
2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.
Industry: Its use in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.
作用机制
The mechanism of action of 2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with specific molecular targets. The brominated triazole ring can interact with enzyme active sites or receptor binding pockets, potentially inhibiting their function. The naphthalene moiety may enhance binding affinity through hydrophobic interactions, while the thioacetic acid group can participate in covalent bonding or hydrogen bonding with target molecules .
相似化合物的比较
Similar Compounds
5-((2-(4-Bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues: These compounds share a similar triazole ring structure and have been studied for their anticancer activity.
Phenyl boronic acid (PBA) derivatives: These compounds also feature a boronic acid group and have applications in organic synthesis and drug design.
Uniqueness
2-((5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is unique due to its combination of a brominated triazole ring and a naphthalene moiety, which provides a distinct set of chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential for use in multiple scientific fields make it a valuable compound for further research and development.
属性
IUPAC Name |
2-[[5-bromo-4-(4-propylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2S/c1-2-5-11-8-9-14(13-7-4-3-6-12(11)13)21-16(18)19-20-17(21)24-10-15(22)23/h3-4,6-9H,2,5,10H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYOZDSJDRGGGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C2=CC=CC=C12)N3C(=NN=C3Br)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
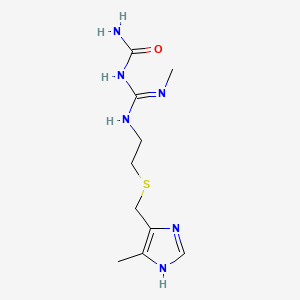
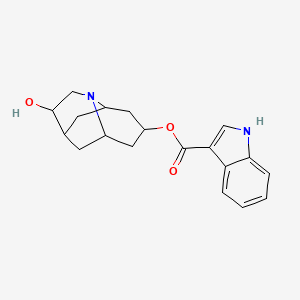
![1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B601790.png)
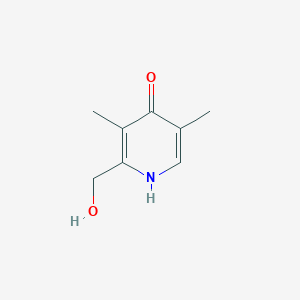
![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B601792.png)
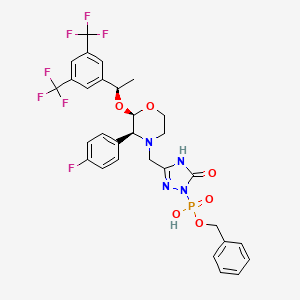
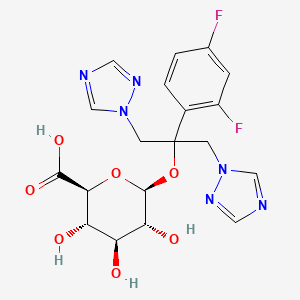
![2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)](/img/structure/B601799.png)
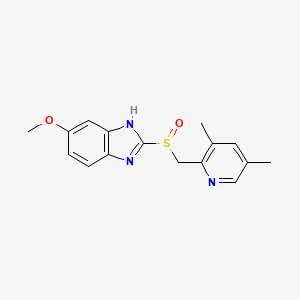
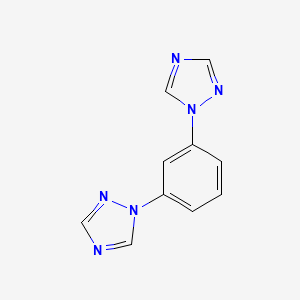
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole](/img/structure/B601803.png)
